molecular formula C11H12N2O3 B7891327 ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate

ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B7891327
M. Wt: 220.22 g/mol
InChI Key: GHDWIWIWOWFCHD-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of furan derivatives with pyrazole precursors under specific conditions. One common method involves the cyclization of a furan-2-carboxylic acid derivative with a hydrazine derivative to form the pyrazole ring. The esterification of the resulting pyrazole-4-carboxylic acid with ethanol yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(furan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to its combination of a furan ring, a pyrazole ring, and an ester functional group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)9-7(2)12-13-10(9)8-5-4-6-16-8/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDWIWIWOWFCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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